molecular formula C15H10Cl2N4O4 B12040172 N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide CAS No. 357412-57-8

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B12040172
CAS No.: 357412-57-8
M. Wt: 381.2 g/mol
InChI Key: PVPYZGNQJZBCPX-QGMBQPNBSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide: is a complex organic compound characterized by the presence of dichlorophenyl, nitrobenzylidene, and hydrazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to yield the final product.

The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of carboxylic acid and amine derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-2-(2-(3-nitrophenyl)hydrazino)-2-oxoacetamide: Similar structure but with a different substitution pattern on the benzylidene group.

    N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide: Similar structure but with a different position of the nitro group on the benzylidene ring.

Uniqueness

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17Cl2N3O4
  • Molecular Weight : 410.2 g/mol
  • IUPAC Name : N-(3,4-dichlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]propanediamide

The compound features a dichlorophenyl group and a nitrobenzylidene hydrazine moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and influence various signaling pathways, leading to its observed effects in different biological systems. The exact mechanism remains under investigation, but preliminary studies suggest interactions with aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The minimal inhibitory concentration (MIC) was determined using the broth microdilution method against various bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Results

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was tested at different concentrations (1 mM and 100 µM), showing dose-dependent effects on cell viability.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

These findings indicate that this compound may act as a promising candidate for further development in cancer therapeutics.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study conducted by Li et al. utilized molecular docking techniques to analyze the binding affinity of the compound to tyrosyl-tRNA synthetase, a key enzyme in bacterial protein synthesis. The results indicated high binding affinity, suggesting a mechanism for its antibacterial effects .
  • Cancer Cell Proliferation Study : In a separate investigation, researchers treated various cancer cell lines with this compound and observed significant reductions in cell viability compared to untreated controls. The study concluded that the compound's ability to induce apoptosis in cancer cells warrants further exploration .

Properties

CAS No.

357412-57-8

Molecular Formula

C15H10Cl2N4O4

Molecular Weight

381.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H10Cl2N4O4/c16-12-5-4-10(7-13(12)17)19-14(22)15(23)20-18-8-9-2-1-3-11(6-9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+

InChI Key

PVPYZGNQJZBCPX-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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